Benzeneethanamine, 3-(phenylmethoxy)-, hydrochloride

Description

Classification and Nomenclature

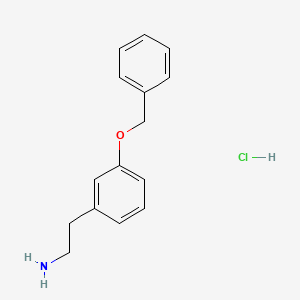

Benzeneethanamine, 3-(phenylmethoxy)-, hydrochloride (CAS 29973-97-5) is a synthetic substituted phenethylamine derivative. Its IUPAC name is 2-(3-phenylmethoxyphenyl)ethanamine hydrochloride , reflecting its structural features: a phenethylamine backbone with a benzyloxy substituent at the 3-position of the aromatic ring and a hydrochloride salt form. Common synonyms include 3-(phenylmethoxy)benzeneethanamine hydrochloride and 2-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride. The molecular formula is C₁₅H₁₈ClNO , with a molecular weight of 263.76 g/mol .

Historical Development

The compound emerged from mid-20th-century research into substituted phenethylamines, which explored structural modifications to alter receptor binding and pharmacokinetic properties. Its synthesis typically involves protecting group strategies, such as the deprotection of tert-butoxycarbonyl (Boc)-protected intermediates using hydrochloric acid in dioxane/water mixtures. While not historically prominent in early psychedelic research like mescaline, its structural analogs have been investigated for radioprotective and receptor-targeting applications.

Physicochemical Properties

The hydrochloride salt form enhances stability and solubility. Key properties include:

Molecular Identification Data

The compound’s structure is confirmed through spectroscopic and computational methods:

Structural Significance in Phenethylamine Research

The 3-benzyloxy substitution introduces steric bulk and electron-donating effects, altering interactions with neurotransmitter receptors compared to simpler phenethylamines. This modification enhances lipophilicity, potentially improving blood-brain barrier permeability. In receptor profiling studies, analogous compounds show affinity for serotonin (5-HT₂) and trace amine-associated receptors (TAAR1), though specific data for this derivative remain limited. The benzyl group also serves as a protective moiety in synthetic intermediates for further functionalization.

Properties

IUPAC Name |

2-(3-phenylmethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14;/h1-8,11H,9-10,12,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUCUSVCMVPQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184070 | |

| Record name | Benzeneethanamine, 3-(phenylmethoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29973-97-5 | |

| Record name | Benzeneethanamine, 3-(phenylmethoxy)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029973975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanamine, 3-(phenylmethoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Benzeneethanamine, 3-(phenylmethoxy)-, hydrochloride (C15H18ClNO), is a compound that has garnered attention in pharmacological and toxicological research due to its potential biological activities. This article delves into its biological activity, highlighting its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Formula : C15H18ClNO

- Molecular Weight : 263.76 g/mol

- CAS Number : 29973-97-5

- Purity : Typically ≥95% .

Biological Activity Overview

The biological activity of benzeneethanamine derivatives has been explored in various contexts, particularly concerning their antibacterial properties and interactions with specific biological targets.

Antibacterial Activity

Recent studies have identified benzeneethanamine as a promising candidate for antibacterial drug development. A study reported that benzeneethanamine exhibited significant interactions with penicillin-binding protein (PBP2a) of Staphylococcus aureus and osmoporin (OmpC) of Salmonella typhi, with favorable binding energies of -7.2 kcal/mol and -7.5 kcal/mol, respectively. These interactions suggest that the compound could inhibit bacterial growth effectively against multidrug-resistant strains .

The mechanisms through which benzeneethanamine exerts its biological effects can be summarized as follows:

- Inhibition of Bacterial Growth : The compound's affinity for critical bacterial proteins suggests a mechanism involving the disruption of cell wall synthesis and permeability.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in bacterial cells, leading to cell death.

- Antioxidant Properties : Some derivatives may also exhibit antioxidant activity, which can mitigate oxidative damage in host cells during infection .

Case Study: Antibacterial Efficacy

A comprehensive study evaluated the antibacterial efficacy of benzeneethanamine derivatives against several pathogenic bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.089 to 0.39 mg/mL for different strains, indicating potent antibacterial properties .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Salmonella typhi | 0.39 |

| Escherichia coli | 0.20 |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of benzeneethanamine is crucial for assessing its safety and efficacy. The compound is expected to be absorbed through various physiological routes, with studies indicating absorption rates between 50% to 80% upon inhalation exposure . Additionally, it is metabolized primarily in the liver, where it undergoes oxidation to form several metabolites that may exhibit both therapeutic and toxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy-Substituted Phenethylamines

Target Compound vs. 2-(4-Benzyloxy-3-methoxyphenyl)ethylamine Hydrochloride ()

- Structural Differences : The target compound has a single benzyloxy group at position 3, while the analog in features both 4-benzyloxy and 3-methoxy substituents.

- Physicochemical Impact: The additional methoxy group in the analog increases molecular weight (C₁₆H₁₉NO₂·HCl vs.

Target Compound vs. Benzeneethanamine, 3-(3-methylbutoxy)-, Hydrochloride ()

Methylenedioxy-Substituted Derivatives

3,4-Methylenedioxyphenethylamine Hydrochloride ()

- Structural Feature : A methylenedioxy (-O-CH₂-O-) bridge at positions 3 and 4.

- Pharmacological Implication: Methylenedioxy groups are hallmarks of serotonergic agents (e.g., MDMA), suggesting possible serotonin receptor affinity in this analog.

Comparative Data Table

Pharmacological and Physicochemical Implications

- Solubility : Hydrochloride salts universally improve water solubility (e.g., target compound , 3,4-dimethoxy analog ).

- Lipophilicity : Alkoxy and benzyloxy groups increase lipid solubility, enhancing CNS penetration (e.g., target compound vs. Phentermine ).

- Metabolic Stability : Branched alkoxy chains () or halogenation () may reduce oxidative metabolism compared to benzyloxy groups.

Preparation Methods

Starting Materials and Key Intermediates

- Substituted benzene derivatives (e.g., 3-hydroxyphenethylamine or related phenols)

- Phenylmethanol or benzyl halides for phenylmethoxy group introduction

- Thionyl chloride or other chlorinating agents for acid chloride formation

- Amines such as isopropylamine or benzeneethanamine derivatives

- Reducing agents like borane-tetrahydrofuran complex or sodium cyanoborohydride

Stepwise Synthesis (Based on Patent EP0292202A1 and Related Literature)

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of dimethanesulphonamide intermediate | Methanesulphonylchloride added dropwise to benzenamine and triethylamine in dry dichloromethane at 20°C for 1 hour | Intermediate sulphonamide formed, purified by washing and evaporation |

| 2 | Conversion of acid to acid chloride | Acid and thionyl chloride refluxed in dry dichloromethane for 5 hours | Acid chloride intermediate obtained |

| 3 | Amination | Acid chloride added dropwise to ice-cold isopropylamine in dry dichloromethane, stirred at 20°C for 16 hours | Amide intermediate formed |

| 4 | Workup and crystallization | Reaction mixture washed with HCl, sodium bicarbonate, brine; dried and evaporated | Solid amine hydrochloride crystallized from isopropanol |

| 5 | Reduction of nitrile intermediates | Borane-THF complex refluxed with nitrile intermediate for 2-3 hours, followed by methanol quench | Corresponding amine formed |

| 6 | Salt formation | Free amine treated with ethereal HCl to yield hydrochloride salt | Pure this compound obtained |

This sequence highlights the use of chlorinating agents, amination, and reduction steps to build the target molecule with the phenylmethoxy substituent intact.

Alternative Methods and Improvements

- Use of sodium cyanide for nucleophilic substitution on chlorides to form nitriles, followed by reduction to amines.

- Employing flash chromatography and preparative HPLC for purification to achieve high purity (>95%).

- Selection of solvents such as dry dichloromethane, tetrahydrofuran, and methanol for optimal reaction conditions.

- Control of reaction temperature (0–25°C for sensitive steps, reflux for reductions) to maximize yield and minimize side reactions.

Industrial and Scalable Processes

According to patent WO2010128355A2, industrially advantageous processes include:

- Use of common solvents like methanol, ethanol, isopropanol, and tetrahydrofuran.

- Reaction temperatures ranging from 0°C to 100°C, typically 20–80°C for 1–6 hours.

- Use of bases and reducing agents in controlled molar ratios to optimize reaction efficiency.

- Polyethylene glycol as a phase transfer or stabilizing agent in some steps.

These improvements facilitate scale-up and reproducibility in manufacturing.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvents | Dry dichloromethane, tetrahydrofuran, methanol, isopropanol | Anhydrous conditions preferred |

| Chlorinating agent | Thionyl chloride (SOCl2) | For acid to acid chloride conversion |

| Amination | Isopropylamine or benzeneethanamine derivatives | Low temperature addition to control reaction |

| Reducing agent | Borane-THF complex, sodium cyanoborohydride | For nitrile to amine reduction |

| Reaction temperature | 0–25°C for sensitive steps; reflux for reductions | Temperature control critical for yield |

| Purification | Crystallization from isopropanol, flash chromatography, prep HPLC | Ensures >95% purity |

| Salt formation | Treatment with ethereal HCl | Stabilizes amine as hydrochloride salt |

Research Findings and Analytical Data

- Melting points of intermediates and final product range from 64–166°C depending on the step and purity.

- The hydrochloride salt form exhibits enhanced stability and crystallinity, facilitating handling.

- Purity is typically confirmed by chromatographic methods and melting point analysis.

- The synthetic route allows for structural modifications by varying substituents on the aromatic ring or amine moiety.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Benzeneethanamine, 3-(phenylmethoxy)-, hydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, a two-step reaction using sodium and aminoethanol in toluene under reflux, followed by benzyl chloride addition, yields the intermediate, which is then acidified with HCl to form the hydrochloride salt . Key parameters include:

- Reaction time : Extended reflux durations (≥2 hours) improve intermediate formation.

- Solvent choice : Toluene is preferred for its inertness and boiling point compatibility.

- Acidification : Use of 2M HCl in EtOAc ensures efficient salt precipitation (39% yield reported) .

- Characterization : Confirm product purity via melting point (143–145°C) and NMR (e.g., δ = 4.64 ppm for CH₂Ph in H NMR) .

Q. How can researchers ensure accurate structural characterization of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : H and C NMR to identify key groups (e.g., CH₂Ph at δ 76.6 ppm in C NMR) .

- HPLC : Verify purity (≥98% as per regulatory standards for research chemicals) .

- Mass Spectrometry : Confirm molecular weight (e.g., 291.82 g/mol for related ethanolamine derivatives) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, which may cause inflammation or severe irritation .

- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols, which can induce respiratory distress .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Solvent Effects : Compare NMR data in deuterated solvents (e.g., CD₃OD vs. DMSO-d6) to account for solvent-induced shifts .

- Impurity Analysis : Use LC-MS to detect byproducts (e.g., unreacted benzyl chloride or dimerization products) .

- Cross-Validation : Align observed data with computational predictions (e.g., DFT-based chemical shift calculations) .

Q. What experimental designs are suitable for studying the compound’s stability under varying conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., related compounds degrade above 200°C) .

- pH-Dependent Stability : Use accelerated stability studies in buffers (pH 1–12) to simulate gastrointestinal or storage conditions .

- Light Sensitivity : Expose the compound to UV-Vis light and monitor degradation via HPLC .

Q. How can researchers design in vitro assays to evaluate pharmacological activity?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., H-D-amphetamine) to study affinity for adrenergic or dopaminergic receptors, given structural similarity to amphetamine derivatives .

- Metabolic Studies : Incubate with liver microsomes to identify prodrug activation pathways (e.g., hydrolysis of the phenylmethoxy group) .

- Dose-Response Curves : Test cytotoxicity in cell lines (e.g., HEK293) using MTT assays to establish safe concentration ranges .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields or physicochemical properties across studies?

- Methodological Answer :

- Source Evaluation : Prioritize peer-reviewed syntheses (e.g., 39% yield in ) over vendor data sheets .

- Batch Variability : Compare certificates of analysis (CoA) for reagent purity (e.g., benzyl chloride quality impacts yield) .

- Environmental Controls : Replicate reactions under strict humidity/temperature controls to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.